molecular formula C20H38O4S2 B1607718 Bis(2-ethylhexyl) dithiodiacetate CAS No. 62268-47-7

Bis(2-ethylhexyl) dithiodiacetate

Cat. No. B1607718
CAS RN: 62268-47-7
M. Wt: 406.6 g/mol
InChI Key: YREDCFUZMPDCSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Bis(2-ethylhexyl) dithiodiacetate is C20H38O4S2 . The InChI and SMILES strings provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Bis(2-ethylhexyl) dithiodiacetate is a yellowish-green liquid with a pungent odor and a density of 1.07 g/cm3 at 25°C. It is slightly soluble in water but highly soluble in organic solvents such as ether, benzene, and chloroform. The boiling point is predicted to be 463.6±30.0 °C .

Scientific Research Applications

Organic Solar Cells

Bis(2-ethylhexyl) dithiodiacetate derivatives, specifically those with dithienosilole-based structures, have shown significant promise in the field of organic solar cells. Studies have demonstrated that adjusting the molecular structure can lead to improved photovoltaic performance, with efficiency exceeding 8% in certain cases. This is attributed to the material's ability to influence optical, electrochemical properties, charge transport, and device performance (Wang Ni et al., 2015).

Synthesis of Synthetic Lubricants

Research into the non-catalytic synthesis of bis(2-ethylhexyl) sebacate, a synthetic lubricant derived from sebacic acid and 2-ethylhexanol, has found applications in aerospace, automobile, and manufacturing industries. This synthesis process, which operates under subcritical and near-critical conditions without an external catalyst, offers both economic and environmental advantages due to its efficiency and reduced need for alcohol (R. Narayan & G. Madras, 2017).

Polymer and Photovoltaic Cell Development

Further studies have utilized bis(2-ethylhexyl) derivatives in the design of semiconducting polymers for organic photovoltaic cells. These materials have been engineered to improve charge mobility, energy levels, and overall efficiency in solar energy conversion. Research has shown that the incorporation of bis(2-ethylhexyl)thieno[3,2-b]thiophenylbenzo[1,2-b:4,5-b′]dithiophene into polymers can lead to high-performance photovoltaic cells with significant improvements in hole mobility and power conversion efficiency (Ji-hoon Kim et al., 2014).

Environmental Pollution and Remediation

Bis(2-ethylhexyl) derivatives have also been explored in environmental studies, particularly in the context of pollution and remediation. For example, bis(2-ethylhexyl)phthalate, a related compound, has been extensively studied for its presence in plastics and potential environmental impact. Research has developed methods for its rapid extraction and screening from soil, aiming to monitor and mitigate its effects on environmental health (J. Ma & R. Frederick, 1996).

Safety And Hazards

Bis(2-ethylhexyl) dithiodiacetate may be harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]disulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4S2/c1-5-9-11-17(7-3)13-23-19(21)15-25-26-16-20(22)24-14-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREDCFUZMPDCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CSSCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977837
Record name Bis(2-ethylhexyl) 2,2'-disulfanediyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-ethylhexyl) dithiodiacetate

CAS RN

62268-47-7
Record name Acetic acid, 2,2′-dithiobis-, bis(2-ethylhexyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62268-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-ethylhexyl) dithiodiacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062268477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-ethylhexyl) 2,2'-disulfanediyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl)-2,2'-dithiobisacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Bis(2-ethylhexyl) dithiodiacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z52PVE5ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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